molecular formula C7H12O2 B13423775 4-Butyloxetan-2-one CAS No. 23778-41-8

4-Butyloxetan-2-one

Cat. No.: B13423775
CAS No.: 23778-41-8
M. Wt: 128.17 g/mol
InChI Key: GDNXVYSZGHBVNK-UHFFFAOYSA-N
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Description

4-Butyloxetan-2-one, also known as 2-Oxetanone, 4-butyl, is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.169 g/mol . This compound features a four-membered oxetane ring, which is a significant structural motif in organic chemistry due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butyloxetan-2-one can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions, optimized for high yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Butyloxetan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The oxetane ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve halogens or other nucleophiles under controlled conditions.

Major Products:

    Oxidation Products: Various carboxylic acids and ketones.

    Reduction Products: Alcohols and other reduced derivatives.

    Substitution Products: Halogenated oxetanes and other substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Butyloxetan-2-one involves its interaction with various molecular targets and pathways. The oxetane ring’s strain and reactivity allow it to participate in ring-opening reactions, forming reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

    Tetrahydrofuran (THF): A five-membered ring ether with different reactivity and stability.

    Butyrolactone: A four-membered lactone with similar structural features but different chemical properties.

Uniqueness: 4-Butyloxetan-2-one is unique due to its four-membered oxetane ring, which imparts distinct reactivity and stability compared to other cyclic compounds. Its ability to undergo ring-opening reactions and form reactive intermediates makes it valuable in various chemical and biological applications .

Properties

CAS No.

23778-41-8

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-butyloxetan-2-one

InChI

InChI=1S/C7H12O2/c1-2-3-4-6-5-7(8)9-6/h6H,2-5H2,1H3

InChI Key

GDNXVYSZGHBVNK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)O1

Origin of Product

United States

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